molecular formula C18H18N2O2 B15334372 2,7-Bis(dimethylamino)anthracene-9,10-dione

2,7-Bis(dimethylamino)anthracene-9,10-dione

Cat. No.: B15334372
M. Wt: 294.3 g/mol
InChI Key: GGDJVBQCEGNBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(dimethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two dimethylamino groups at the 2 and 7 positions and two ketone groups at the 9 and 10 positions on the anthracene ring. It has a molecular formula of C18H18N2O2 and a molecular weight of 294.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(dimethylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with dimethylamine. One common method is the nucleophilic substitution reaction where anthraquinone is treated with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Bis(dimethylamino)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, 2,7-Bis(dimethylamino)anthracene-9,10-dione can induce DNA damage and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase II complex, leading to the stabilization of the cleavable complex and preventing the relegation of DNA strands .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(dimethylamino)anthracene-9,10-dione
  • 2,6-Bis(dimethylamino)anthracene-9,10-dione
  • 1,5-Bis(dimethylamino)anthracene-9,10-dione

Uniqueness

2,7-Bis(dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific photophysical properties, such as in organic light-emitting diodes (OLEDs) and triplet-triplet annihilation upconversion systems .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2,7-bis(dimethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O2/c1-19(2)11-5-7-13-15(9-11)18(22)16-10-12(20(3)4)6-8-14(16)17(13)21/h5-10H,1-4H3

InChI Key

GGDJVBQCEGNBFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.